molecular formula C22H27N3O3S B2889964 (4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone CAS No. 325694-84-6

(4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2889964
CAS No.: 325694-84-6
M. Wt: 413.54
InChI Key: VUEJZNOQLCSHIS-UHFFFAOYSA-N
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Description

The compound (4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is an organic molecule characterized by the presence of a phenylpiperazine moiety and a piperidinylsulfonylphenyl group. It is known for its applications in medicinal chemistry, where it often serves as a pharmacophore in the design of drugs targeting the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone typically involves a multi-step process:

  • Step 1: : Formation of 4-Phenylpiperazin-1-yl through a condensation reaction of phenylamine with piperazine under acidic conditions.

  • Step 2: : Synthesis of 4-(piperidin-1-ylsulfonyl)phenyl through a sulfonation reaction followed by substitution with piperidine.

  • Step 3: : Coupling of the two intermediates via a carbonyl insertion reaction using appropriate reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial synthesis might streamline these steps by optimizing reaction conditions, such as using catalysts or advanced separation techniques to improve yield and purity. High-throughput automated processes are commonly employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions, typically forming sulfoxide or sulfone derivatives.

  • Reduction: : Can be reduced at the carbonyl group to form alcohol derivatives.

  • Substitution: : Substitution at the aromatic rings or the nitrogen atoms is common, using halogenating agents or nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide for sulfone formation.

  • Reducing Agents: : Like sodium borohydride for reduction to alcohols.

  • Substitution Reagents: : Halogenating agents like chlorine or nucleophiles like amines.

Major Products

  • Oxidation: : Produces sulfoxides or sulfones.

  • Reduction: : Results in alcohol derivatives.

  • Substitution: : Can yield a variety of substituted phenyl derivatives depending on the specific reagents used.

Scientific Research Applications

The compound has diverse applications across multiple fields:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Acts as a ligand in receptor binding studies, particularly in neuroreceptor research.

  • Medicine: : Explored for its potential therapeutic effects on neurological disorders like anxiety and schizophrenia.

  • Industry: : Employed in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist depending on the specific receptor subtype, influencing the signaling pathways and molecular targets involved in neuronal communication.

Comparison with Similar Compounds

Similar Compounds

  • (4-Phenylpiperazin-1-yl)(4-(pyridin-1-ylsulfonyl)phenyl)methanone

  • (4-Benzylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

Uniqueness

What sets (4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone apart is its specific combination of the phenylpiperazine and piperidinylsulfonylphenyl groups, which confer unique binding affinities and pharmacokinetic properties compared to other similar compounds. These structural features contribute to its distinct mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c26-22(24-17-15-23(16-18-24)20-7-3-1-4-8-20)19-9-11-21(12-10-19)29(27,28)25-13-5-2-6-14-25/h1,3-4,7-12H,2,5-6,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEJZNOQLCSHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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